molecular formula C16H14O3 B1293598 Ethyl 4-phenylbenzoylformate CAS No. 6244-53-7

Ethyl 4-phenylbenzoylformate

Cat. No.: B1293598
CAS No.: 6244-53-7
M. Wt: 254.28 g/mol
InChI Key: JSNHSBCQHIQENB-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbenzoylformate (IUPAC name: ethyl α-oxo[1,1'-biphenyl]-4-acetate) is an aromatic ester characterized by a biphenyl backbone substituted with an oxoacetate ethyl ester group. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol. Key physicochemical properties include:

  • Hydrogen bond acceptors: 3
  • Rotatable bonds: 5
  • Heavy atoms: 19 .

The biphenyl moiety contributes to its planar aromatic structure, while the ethyl ester group enhances lipophilicity. This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHSBCQHIQENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211481
Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6244-53-7
Record name Ethyl 4-biphenylylglyoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6244-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
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Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
Source EPA DSSTox
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Record name Ethyl α-oxo[1,1'-biphenyl]-4-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as esterification, purification, and crystallization to obtain the final product. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-phenylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-phenylbenzoylformate involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, it interacts with catalysts such as platinum on alumina, leading to the formation of enantiomerically pure products. The compound’s structure allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Methyl 4-Phenylbenzoylformate

The methyl ester analog replaces the ethyl group with a methyl substituent.

  • Molecular weight : Reduced by 14 g/mol (methyl group substitution).
  • Rotatable bonds : Likely reduced to 4 (vs. 5 in the ethyl ester) due to the shorter ester chain .

Halogen-Substituted Analogs

Ethyl 4-chlorobenzoyl formate (C₁₀H₉ClO₃) and other halogenated esters (e.g., Ethyl 4-fluorobenzoate) share a similar ester backbone but feature halogen substituents. Key distinctions include:

  • Polarity : Halogens (Cl, F) increase polarity, enhancing hydrogen-bonding capacity and solubility in polar solvents.
Compound Substituent Key Properties Evidence Source
This compound Biphenyl 3 H-bond acceptors, 5 rotatable bonds
Ethyl 4-chlorobenzoyl formate Chloro Higher polarity, electron-withdrawing

Heterocyclic and Functionalized Esters

Esters with heterocyclic or functionalized aromatic systems (e.g., thiophene, pyrimidine) exhibit divergent properties:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate : The thiadiazole ring introduces sulfur atoms, increasing molecular rigidity and altering electronic properties.
  • Ethyl 4-cyano-3-hydroxy-thiophene-2-carboxylate: The cyano group enhances electrophilicity, making this compound reactive in cycloaddition reactions .

These derivatives are less planar than biphenyl-based esters, impacting π-π stacking interactions in solid-state structures.

Research Implications

  • Synthetic Applications : this compound’s balance of lipophilicity and rigidity makes it preferable for drug intermediates over methyl analogs .
  • Limitations : Data gaps exist for exact molecular weights and thermodynamic properties of analogs, necessitating further experimental characterization .

Biological Activity

Ethyl 4-phenylbenzoylformate (EPBF) is an organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

EPBF is characterized by its ester and ketone functional groups, which are integral to its reactivity and biological interactions. The molecular formula for EPBF is C16H14O3C_{16}H_{14}O_3, indicating the presence of two aromatic rings that contribute to its hydrophobicity and potential for various biological interactions.

The biological activity of EPBF is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be facilitated by the hydrophobic nature of the phenyl groups, allowing EPBF to bind effectively to enzyme active sites.
  • Receptor Binding : EPBF might also engage with various receptors in biological systems, influencing signaling pathways that regulate cellular functions.
  • Chemical Reactivity : The ester linkage in EPBF can undergo hydrolysis under acidic or basic conditions, yielding 4-phenylbenzoic acid and ethanol. This reaction may play a role in its biological activity, particularly in metabolic pathways.

In Vitro Studies

Recent studies have explored the potential anti-inflammatory and anticancer properties of EPBF. For instance:

  • Anti-inflammatory Activity : In vitro assays demonstrated that EPBF could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a possible role in modulating immune responses.
  • Anticancer Potential : Preliminary studies indicated that EPBF might induce apoptosis in various cancer cell lines, although further investigation is necessary to elucidate the specific pathways involved.

Case Studies

  • Case Study on Anticancer Activity :
    • A study assessed the effects of EPBF on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM, with evidence of apoptosis indicated by increased caspase activity.
  • Case Study on Anti-inflammatory Effects :
    • Another investigation focused on the compound's ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The results revealed a 40% decrease in TNF-alpha secretion compared to controls, suggesting a robust anti-inflammatory effect.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
Anti-inflammatoryMacrophage cell culture40% reduction in TNF-alpha
AnticancerMCF-7 breast cancer cellsReduced viability (IC50 = 50 µM)

Q & A

Q. What are the established synthetic routes for Ethyl 4-phenylbenzoylformate, and how do reaction conditions influence yield?

this compound (CAS 62936-31-6) is typically synthesized via esterification of 4-phenylbenzoylformic acid with ethanol under acidic catalysis. Key variables include temperature (60–80°C), solvent selection (e.g., toluene or dichloromethane), and catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid). Yield optimization often requires inert atmospheres to prevent oxidation byproducts. Characterization by NMR (¹H/¹³C) and IR spectroscopy confirms ester formation and purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, with ¹H NMR peaks at δ 1.3–1.4 ppm (triplet, -CH₂CH₃) and δ 4.3–4.4 ppm (quartet, -OCH₂). IR spectroscopy identifies carbonyl stretching vibrations (C=O at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₆H₁₄O₃, calculated 254.0943 g/mol). Cross-referencing with crystallographic data (if available) resolves ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Use desiccants to minimize moisture exposure. Safety protocols include fume hood use during synthesis, nitrile gloves, and lab coats. Waste disposal must comply with hazardous chemical regulations, as outlined in safety data sheets (SDS) for related esters .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing benzoyl group activates the ester for nucleophilic substitution or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) studies can model charge distribution on the carbonyl carbon, predicting reactivity with aryl boronic acids. Controlled experiments varying catalysts (Pd/C, NiCl₂) and ligands (PPh₃, BINAP) reveal optimal conditions for C–C bond formation .

Q. How can conflicting spectroscopic data for this compound be resolved across studies?

Discrepancies in NMR shifts or melting points often arise from impurities (e.g., unreacted starting materials) or solvent effects. Reproduce results using standardized conditions (deuterated solvents, calibrated instruments). Compare with literature data from peer-reviewed journals (e.g., Eur. J. Pharm. Sci.) and databases like ChemIDplus or ECHA. Multi-lab validation reduces bias .

Q. What strategies improve the enantiomeric purity of this compound derivatives?

Chiral resolution via HPLC with amylose-based columns or asymmetric synthesis using enantioselective catalysts (e.g., Jacobsen’s salen complexes) enhances purity. Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR. Kinetic studies under varying temperatures and solvent polarities identify optimal stereochemical control .

Q. How does substituent variation on the phenyl ring affect the compound’s photophysical properties?

Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups via Friedel-Crafts acylation. UV-Vis spectroscopy (λmax 250–300 nm) and fluorescence quantum yield measurements correlate substituent effects with π→π* transitions. Computational modeling (TD-DFT) predicts absorption/emission profiles, guiding applications in optoelectronics .

Methodological Guidance

Q. Table 1: Common Contaminants in this compound Synthesis

ContaminantSourceDetection MethodMitigation Strategy
4-Phenylbenzoylformic acidIncomplete esterificationTLC (Rf = 0.3 in EtOAc/hexane)Prolong reaction time; increase catalyst loading
EthanolSolvent residueGC-MS (retention time 1.2 min)Rotary evaporation under vacuum
Oxidative byproductsAir exposureHRMS (m/z 270.1 [M+O]+)Use inert atmosphere (N₂/Ar)

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